molecular formula C12H9ClF3N3O B583901 Norflurazon-13C,d3 CAS No. 1346603-47-1

Norflurazon-13C,d3

Cat. No.: B583901
CAS No.: 1346603-47-1
M. Wt: 307.68
InChI Key: NVGOPFQZYCNLDU-KQORAOOSSA-N
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Description

Norflurazon-13C,d3 is a stable isotope-labeled compound used primarily in analytical testing and scientific research. It is a derivative of norflurazon, a pyridazinone herbicide known for its ability to inhibit carotenoid biosynthesis in plants. The compound is labeled with carbon-13 and deuterium, making it useful in various research applications, including proteomics and environmental studies .

Preparation Methods

The synthesis of Norflurazon-13C,d3 involves the incorporation of carbon-13 and deuterium into the norflurazon molecule. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the labeled atoms into the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes. Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield .

Chemical Reactions Analysis

Norflurazon-13C,d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .

Scientific Research Applications

Norflurazon-13C,d3 has a wide range of scientific research applications, including:

Mechanism of Action

Norflurazon-13C,d3 exerts its effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition disrupts the production of carotenoids, leading to the bleaching of plant tissues and ultimately plant death. The molecular targets include the active site of the enzyme, where norflurazon binds and prevents the conversion of phytoene to lycopene, a key step in the carotenoid biosynthesis pathway .

Comparison with Similar Compounds

Norflurazon-13C,d3 can be compared with other similar compounds, such as:

    Fluridone: Another herbicide that inhibits carotenoid biosynthesis but differs in its chemical structure and specific enzyme targets.

    Diflufenican: A herbicide that also affects carotenoid biosynthesis but has a different mode of action and chemical composition.

This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of the compound .

Properties

CAS No.

1346603-47-1

Molecular Formula

C12H9ClF3N3O

Molecular Weight

307.68

IUPAC Name

4-chloro-5-(trideuteriomethylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one

InChI

InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3/i1+1D3

InChI Key

NVGOPFQZYCNLDU-KQORAOOSSA-N

SMILES

CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl

Synonyms

4-Chloro-5-(methylamino-13C,d3)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone;  1-(3-Trifluoromethylphenyl)-4-(methylamino-13C,d3)-5-chloro-6-pyridazone;  4-Chloro-5-(methylamino-13C,d3)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone;  H 9789-13C,d3

Origin of Product

United States

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